molecular formula C5H3FN2O2 B1302947 3-Fluoro-2-nitropyridine CAS No. 54231-35-5

3-Fluoro-2-nitropyridine

Cat. No.: B1302947
CAS No.: 54231-35-5
M. Wt: 142.09 g/mol
InChI Key: IJVFHCSUEBAAOZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitropyridine is a specialized chemical compound widely used in organic synthesis and materials science. It serves as a versatile intermediate in the construction of complex molecular architectures . This compound is characterized by the presence of both a fluorine atom and a nitro group attached to a pyridine ring, which imparts unique chemical properties.

Mechanism of Action

Target of Action

3-Fluoro-2-nitropyridine is a specialized chemical compound widely used in the field of organic synthesis and materials science for its role as a versatile intermediate in the construction of complex molecular architectures . This compound features a pyridine ring substituted with both fluoro and nitro groups, which significantly influence its electronic and chemical properties .

Mode of Action

The presence of the nitro group makes this compound an effective electrophile, enabling it to participate in various nucleophilic substitution reactions that are fundamental in synthesizing pharmaceuticals, agrochemicals, and dyes . In research, this compound is particularly valued for its utility in the synthesis of heterocyclic compounds, where its reactivity allows for the introduction of nitrogen-containing rings into more complex structures .

Biochemical Pathways

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is particularly valued for its utility in the synthesis of heterocyclic compounds, where its reactivity allows for the introduction of nitrogen-containing rings into more complex structures .

Result of Action

The result of the action of this compound largely depends on the context in which it is used. In organic synthesis, it serves as a valuable intermediate for the construction of more complex molecules . In the context of biological research, it can be used to probe the function of various biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH, temperature, and the presence of other reactive species in the reaction medium . In biological systems, factors such as the cellular environment and the presence of various enzymes and cofactors can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Fluoro-2-nitropyridine involves the reaction of 2-nitropyridine with trifluoroacetic anhydride in the presence of iron(II) chloride as a catalyst . Another method includes the reaction of 3-amino-2-nitropyridine with sodium nitrite in fluoroboric acid . These reactions typically require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, allowing for consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles in solvents like dimethylformamide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 3-Fluoro-2-aminopyridine.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

3-Fluoro-2-nitropyridine is particularly valued in scientific research for its utility in the synthesis of heterocyclic compounds. . It is used in:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the development of biologically active molecules.

    Medicine: For the synthesis of potential therapeutic agents.

    Industry: In the production of dyes and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitropyridine
  • 4-Fluoro-3-nitropyridine
  • 2,6-Difluoropyridine

Uniqueness

3-Fluoro-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other fluorinated pyridines. The combination of the fluorine and nitro groups in the 2 and 3 positions, respectively, makes it particularly useful for certain synthetic applications where regioselectivity and electronic effects are crucial .

Properties

IUPAC Name

3-fluoro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVFHCSUEBAAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376464
Record name 3-fluoro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-35-5
Record name 3-Fluoro-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 3-Amino 2-nitro pyridine (2.5 g, 17.97 mmol) in dry ethanol (20 ml) was added 10 ml of tetrafluoroboric acid (48% in water). The reaction mixture was cooled to 0° C. and isoamyl nitrite (2.6 g, 22.4 mmol) was added dropwise at 0° C. and stirred at 0° C. for 1 hour. The reaction mixture was filtered, and the solid obtained was washed with diethyl ether. The filtered solid was added to preheated (150 mL) toluene with stirring and reaction mixture was refluxed for 24 hours. The solvent was evaporated and the residue taken in ethyl acetate (200 ml) and washed with water followed by brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to get the crude 3-fluoro-2-nitropyridine. This was purified by column over silica gel using 10% ethyl acetate in pet ether as eluant to get 1 g (39%) of the title compound as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-Fluoro-2-nitropyridine of interest in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis due to its reactivity towards nucleophilic aromatic substitution (SNAr) reactions. [, ] The presence of the fluorine atom at the 3-position, activated by the electron-withdrawing nitro group, allows for regioselective displacement by various nucleophiles, including nitrogen-containing heterocycles and aliphatic amines. [] This enables the efficient synthesis of a diverse range of 3-substituted 2-aminopyridine derivatives, which are valuable intermediates for pharmaceuticals and agrochemicals. []

Q2: Have there been any computational studies on the reactivity of this compound?

A2: Yes, computational chemistry methods like CNDO and MNDO have been employed to study the reactivity of this compound. [] These calculations provide insights into the electronic structure and confirm the preferential substitution at the 3-position. [] This theoretical understanding supports experimental observations and guides the design of further synthetic strategies utilizing this compound as a starting material.

Q3: How does this compound compare to other related compounds in similar synthetic applications?

A3: While both this compound and 2-chloro-3-nitropyridine can potentially undergo SNAr reactions, studies indicate a preference for the fluoro derivative in certain reactions. [] This suggests that the fluorine atom imparts superior reactivity compared to the chlorine atom in these specific cases, highlighting the importance of choosing the appropriate starting material for desired synthetic transformations.

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